molecular formula C6H6N2O B12887727 2,5-Dimethyl-1,3-oxazole-4-carbonitrile CAS No. 82123-42-0

2,5-Dimethyl-1,3-oxazole-4-carbonitrile

Cat. No.: B12887727
CAS No.: 82123-42-0
M. Wt: 122.12 g/mol
InChI Key: UHRTYUGYLBQVFQ-UHFFFAOYSA-N
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Description

2,5-Dimethyloxazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C₆H₆N₂O It is characterized by an oxazole ring substituted with two methyl groups at positions 2 and 5, and a nitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyloxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,5-dimethyl-1,3-oxazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of 2,5-Dimethyloxazole-4-carbonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyloxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2,5-dimethyloxazole-4-amine.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxazole-4-carboxylic acid derivatives.

    Reduction: 2,5-Dimethyloxazole-4-amine.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyloxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.

    Industry: It is utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyloxazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form interactions with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

  • 2,5-Dimethyloxazole-4-carboxylic acid
  • 2,5-Dimethyloxazole-4-amine
  • 2,5-Dimethyloxazole-4-methanol

Comparison: 2,5-Dimethyloxazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Compared to its carboxylic acid and amine analogs, the nitrile group offers different chemical properties and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dimethyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-4-6(3-7)8-5(2)9-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRTYUGYLBQVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556594
Record name 2,5-Dimethyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82123-42-0
Record name 2,5-Dimethyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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